N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide is a heterocyclic acetamide derivative featuring a 3,4-dimethoxyphenethylamine backbone linked to a thiophene (2-thienyl) group via an acetamide bridge. The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may influence receptor binding, while the thiophene moiety introduces electronic diversity due to its aromatic sulfur heterocycle.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-14-6-5-12(10-15(14)20-2)7-8-17-16(18)11-13-4-3-9-21-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPGKXRZMNEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure with both aromatic and heterocyclic components, which may contribute to its biological activity. The presence of methoxy groups on the phenyl ring and a thienyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It is hypothesized that this compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and related physiological processes.
- Cellular Pathways : The compound could modulate pathways related to cell proliferation and apoptosis, which are critical in cancer biology.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. For instance, thiazole derivatives have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some derivatives . These findings suggest that similar structural motifs in this compound could yield comparable antimicrobial properties.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This suggests a promising avenue for therapeutic applications in inflammatory diseases.
Case Studies
- Neuropharmacological Research : A study explored the interaction of compounds similar to this compound with neurotransmitter receptors. It was found that these compounds could modulate receptor activity, influencing behaviors associated with anxiety and depression.
- Cancer Therapeutics : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This highlights the potential of this compound as a lead compound in cancer therapy .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Effects
- Anticancer Activity: Studies have shown that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide exhibit promising anticancer properties. For instance, derivatives featuring the 3,4-dimethoxyphenyl group have been investigated for their efficacy against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2) . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
- Anti-inflammatory Properties: The compound has been explored for its anti-inflammatory effects, potentially modulating inflammatory pathways through enzyme inhibition . This application is crucial for developing new treatments for chronic inflammatory diseases.
Case Studies
- A study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a therapeutic window for clinical applications .
Organic Synthesis
Building Block in Chemical Reactions
- This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions .
- Its structural features make it suitable for synthesizing isoquinoline derivatives and other pharmacologically relevant compounds .
Synthetic Routes
- The synthesis typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate amines under conditions that favor high yields and purity. Techniques such as high-throughput screening are employed to optimize reaction conditions .
Material Science
Development of New Materials
- The compound's unique chemical structure allows it to be used in developing novel materials with specific properties. For example, it can act as an intermediate in the production of polymers or other advanced materials that require specific functional groups for enhanced performance .
Industrial Applications
- In industrial settings, large-scale synthesis of this compound can be achieved using automated reactors and continuous flow processes, which improve efficiency and reduce waste .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Side Chain
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- Structure : Simplest analog lacking the thiophene group.
- Properties : Molecular weight = 223.27 g/mol; LogP (predicted) ≈ 1.5–2.0.
- Significance : Serves as a baseline for evaluating the impact of the thiophene moiety. Reduced electronic diversity compared to the target compound likely diminishes binding to sulfur-sensitive targets .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide replaces the acetamide-thiophene group.
- Properties : Yield = 80%; Melting point = 90°C.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide
Modifications to the Heterocyclic Component
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide
- Structure : Chromene (coumarin derivative) replaces thiophene.
- Properties : Molecular weight = 411.45 g/mol.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Dichlorophenyl and thiazole substituents.
- Properties : Crystal structure reveals inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif).
- Significance : The thiazole and chlorine atoms enhance halogen bonding and metabolic stability, though increased hydrophobicity (LogP ≈ 3.0) may limit bioavailability .
Dimeric and Complex Analogues
2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Structure : Dimeric analog with dual 3,4-dimethoxyphenyl groups.
- Properties : LogP = 3.46; Density = 1.13 g/cm³.
- Significance : Elevated lipophilicity suggests enhanced membrane permeability but may compromise aqueous solubility. This dimer could serve as a prodrug or allosteric modulator .
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
Pharmacologically Active Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)acetamide (5a)
- Structure : Purine-based sulfanyl substituent.
- Pharmacology: Non-toxic (LD₅₀ > 2000 mg/kg); reduces spontaneous locomotor activity in rodent models.
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Structure: Thienopyrimidine scaffold with methoxyphenyl group.
- Significance: The thienopyrimidine core is associated with kinase inhibition, suggesting anticancer or anti-inflammatory applications .
Comparative Analysis Table
Key Research Findings
- Electronic Effects : The thiophene moiety in the target compound provides electron-rich aromaticity, enhancing interactions with sulfur-binding pockets in enzymes or receptors. Replacement with sulfonyl () or purine () groups alters electronic profiles and bioactivity.
- Lipophilicity Trends : LogP values range from 1.5 (simplest analog) to 3.46 (dimeric analog), correlating with substituent hydrophobicity. The target compound’s LogP is estimated at ~2.5–3.0, balancing permeability and solubility.
- Biological Relevance: Compounds with purine () or thienopyrimidine () extensions show promise in CNS disorders and oncology, respectively, highlighting the versatility of the 3,4-dimethoxyphenethyl-acetamide scaffold.
Q & A
Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Reacting 3,4-dimethoxyphenethylamine with an acylating agent (e.g., acetic anhydride or chloroacetyl chloride) to form an intermediate acetamide.
- Step 2: Coupling the intermediate with 2-thienylacetic acid derivatives under peptide-coupling conditions (e.g., using EDCI/HOBt or DCC as coupling agents).
- Critical Conditions: Reactions often require inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DCM, DMF), and temperature control (0–25°C) to minimize side reactions .
Q. How is this compound characterized to confirm purity and structural integrity?
Methodological Answer: Characterization employs spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and functional groups (e.g., methoxy, thienyl).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 223.27 g/mol for the base structure) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% is typical for research-grade material) .
Q. What are the key functional groups influencing its reactivity and bioactivity?
Methodological Answer: The compound’s structure includes:
- 3,4-Dimethoxyphenethyl moiety: Enhances lipophilicity and potential membrane permeability.
- Thienylacetamide core: Imparts π-π stacking interactions with biological targets (e.g., enzymes).
- Methoxy groups: Electron-donating effects modulate electronic density, affecting binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer: Discrepancies often arise from experimental variables. Strategies include:
- Dose-Response Curves: Establish IC₅₀ values under standardized conditions (pH, temperature).
- Assay Validation: Use positive controls (e.g., known inhibitors) and replicate studies across labs.
- Structural Analog Comparison: Test derivatives (e.g., replacing thienyl with benzofuran) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are recommended for studying its enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies: Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
- Crystallography or Docking Simulations: Map binding interactions (e.g., with tyrosine kinases or cytochrome P450 isoforms) .
- Cellular Assays: Pair in vitro enzyme data with cell viability assays (e.g., MTT) to correlate inhibition with phenotypic effects .
Q. How can computational modeling predict its pharmacokinetic (PK) properties?
Methodological Answer:
- ADME Prediction Tools: Use SwissADME or ADMETLab to estimate logP (hydrophobicity), PSA (polar surface area), and CYP450 metabolism.
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability, leveraging its moderate logP (~3.46) .
- Docking with Targets: Prioritize enzymes/receptors with conserved binding pockets (e.g., GPCRs, oxidoreductases) .
Q. What strategies address low solubility in biological assays?
Methodological Answer:
Q. How do structural modifications alter its pharmacological profile?
Methodological Answer: SAR studies reveal:
- Methoxy Positioning: 3,4-Dimethoxy on the phenyl ring enhances binding to adenosine receptors vs. 2,5-substitution .
- Thienyl vs. Benzofuran: Thienyl improves metabolic stability, while benzofuran increases π-stacking (e.g., in kinase inhibition) .
- Acetamide Chain Length: Shorter chains reduce off-target effects but may decrease potency .
Data Interpretation and Validation
Q. How to validate conflicting cytotoxicity results across cancer cell lines?
Methodological Answer:
- Cell Line Authentication: Ensure lines (e.g., HeLa, MCF-7) are mycoplasma-free and genetically validated.
- Multi-Omics Profiling: Combine transcriptomics (RNA-seq) and proteomics to identify resistance markers (e.g., ABC transporters).
- Combinatorial Screens: Test synergy with standard chemotherapeutics (e.g., doxorubicin) to assess potentiation .
Q. What are best practices for ensuring reproducibility in SAR studies?
Methodological Answer:
- Open Data: Share synthetic protocols and spectral data (NMR, MS) via repositories like ChemRxiv.
- Blinded Assays: Use third-party labs for independent bioactivity validation.
- Structural Diversity: Include negative controls (e.g., scrambled analogs) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
